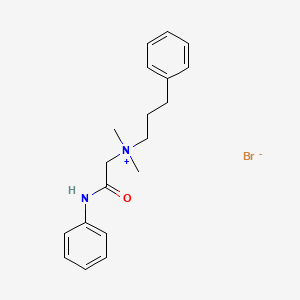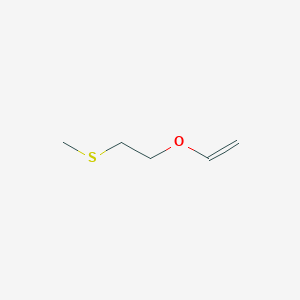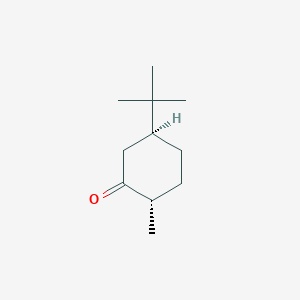![molecular formula C12H14N4O6 B14737289 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate CAS No. 6098-57-3](/img/structure/B14737289.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a methylbutanoate moiety. It is known for its vibrant color and is often used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. For instance, one common method involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives.
科学研究应用
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the detection and characterization of carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and pigments, owing to its vibrant color and stability.
作用机制
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. In biological systems, it may interfere with cellular processes by binding to enzymes and receptors, thereby modulating their activity .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
Methyl 4-(2,4-dinitrophenylhydrazono)valerate: Another hydrazone derivative with similar chemical properties.
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a dinitrophenyl group with a methylbutanoate moiety allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
6098-57-3 |
|---|---|
分子式 |
C12H14N4O6 |
分子量 |
310.26 g/mol |
IUPAC 名称 |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate |
InChI |
InChI=1S/C12H14N4O6/c1-7(2)11(12(17)22-3)14-13-9-5-4-8(15(18)19)6-10(9)16(20)21/h4-7,13H,1-3H3 |
InChI 键 |
OOOLPOZLQSDYRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




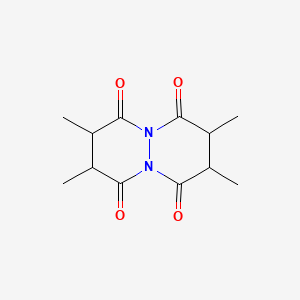

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
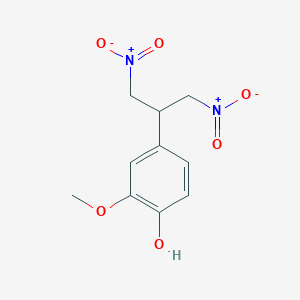

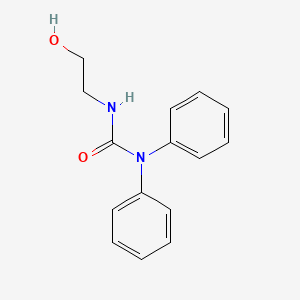
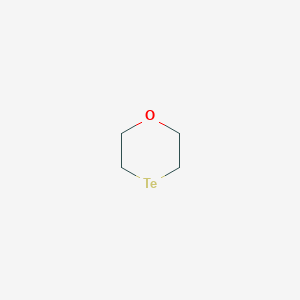
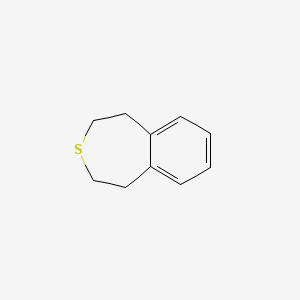
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
